

Unraveling the Intricate Architecture of Daphmacropodine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of **Daphmacropodine**, a complex alkaloid isolated from Daphniphyllum macropodum. The elucidation of its structure represents a significant achievement in natural product chemistry, showcasing the application of classical and spectroscopic techniques to decipher a complex molecular framework. This document details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow employed in its structural determination.

Spectroscopic and Physicochemical Data Summary

The structural elucidation of **Daphmacropodine** relied on a combination of spectroscopic and classical chemical methods. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Mass Spectrometric Data for **Daphmacropodine**



Parameter	Value
Molecular Formula	C30H47NO3
Molecular Weight	469.7 g/mol
Melting Point	214 °C
Optical Rotation [α]D	+4.9° (c 1.11, CHCl ₃)
High-Resolution Mass Spec (m/z)	[M]+ found: 469.3556, calcd: 469.3556

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Spectroscopy	Wavelength/Wavenumber	Functional Group Assignment
IR (KBr, cm ⁻¹)	3450, 1710, 1650	O-H (hydroxyl), C=O (carbonyl), C=C (alkene)
UV-Vis (MeOH, λ _{max})	212 nm, 265 nm	Chromophores

Table 3: ¹H NMR Spectral Data for **Daphmacropodine** (Illustrative)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Proposed Assignment
5.45	d	1H	Olefinic proton
4.10	m	1H	Proton geminal to hydroxyl
3.20	q	2H	Methylene protons adjacent to Nitrogen
2.50	s	3H	N-methyl group
1.10 - 2.20	m	-	Aliphatic protons
0.95	d	3H	Methyl group
0.88	s	3H	Methyl group
0.85	s	3H	Methyl group

Table 4: ¹³C NMR Spectral Data for **Daphmacropodine** (Illustrative)

Chemical Shift (δ, ppm)	Carbon Type	Proposed Assignment
210.5	С	Carbonyl carbon
145.2	С	Olefinic quaternary carbon
125.8	СН	Olefinic methine carbon
78.5	СН	Carbon bearing hydroxyl group
60.2	CH₂	Methylene carbon adjacent to Nitrogen
42.5	CH₃	N-methyl carbon
15.0 - 55.0	C, CH, CH₂, CH₃	Aliphatic carbons

Experimental Protocols



The following sections provide detailed methodologies for the key experiments conducted in the structure elucidation of **Daphmacropodine**.

Isolation of Daphmacropodine

- Extraction: Dried and powdered leaves and stems of Daphniphyllum macropodum were subjected to exhaustive extraction with methanol using a Soxhlet apparatus.
- Solvent Partitioning: The resulting crude methanol extract was concentrated under reduced pressure and partitioned between chloroform and water. The chloroform layer, containing the alkaloids, was retained.
- Acid-Base Extraction: The chloroform extract was then subjected to an acid-base extraction
 procedure. The alkaloids were extracted into a 5% hydrochloric acid solution. The acidic
 aqueous layer was then basified with ammonium hydroxide to a pH of 9-10 and re-extracted
 with chloroform.
- Chromatography: The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).
- Crystallization: Fractions containing **Daphmacropodine** were combined, concentrated, and the compound was purified by recrystallization from acetone to yield colorless crystals.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra were obtained on a double-focusing magnetic sector instrument using electron ionization (EI).
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
- UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a dual-beam spectrophotometer in methanol.



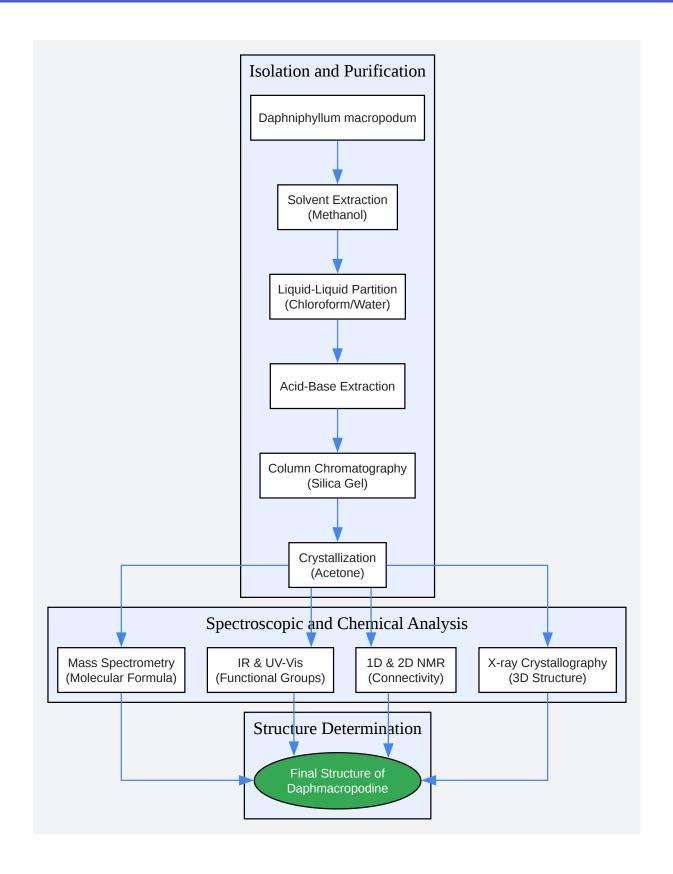
X-ray Crystallography

- Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of **Daphmacropodine** in acetone.
- Data Collection: A selected crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Mo Kα radiation.
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.
 Hydrogen atoms were placed in calculated positions and refined using a riding model.

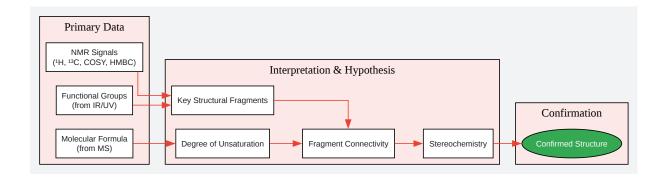
Visualizing the Elucidation and Molecular Logic

The following diagrams illustrate the workflow and key relationships in the structure elucidation of **Daphmacropodine**.









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